molecular formula C19H23NO3 B15215912 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 55376-79-9

6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15215912
CAS No.: 55376-79-9
M. Wt: 313.4 g/mol
InChI Key: TYRBGUHCQFMEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative characterized by a cycloheptyl substituent at position 6 and an ethyl group at position 1 of the quinoline core. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a hallmark of fluoroquinolone antibiotics, which typically exhibit broad-spectrum antibacterial activity by targeting DNA gyrase and topoisomerase IV . The cycloheptyl group at position 6 distinguishes this compound from classical fluoroquinolones, which often feature smaller substituents like fluorine or cyclopropyl at this position.

Properties

CAS No.

55376-79-9

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

6-cycloheptyl-1-ethyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H23NO3/c1-2-20-12-16(19(22)23)18(21)15-11-14(9-10-17(15)20)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,22,23)

InChI Key

TYRBGUHCQFMEGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCCC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cycloheptanone under acidic conditions, followed by oxidation to introduce the keto group .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent bacterial cell division and lead to cell death . This mechanism is similar to that of other quinolone antibiotics, which exhibit high selectivity for bacterial enzymes over their mammalian counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with related quinolones:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Activity/Properties
6-Cycloheptyl-1-ethyl-4-oxo-... 1-Ethyl, 6-Cycloheptyl Not reported Carboxylic acid, 4-oxo-quinoline Likely enhanced lipophilicity
Ciprofloxacin 1-Cyclopropyl, 6-Fluoro, 7-Piperazinyl 331.34 Fluoro, piperazine, carboxylic acid Broad-spectrum antibacterial
ND-2 1-Ethyl, 6-Fluoro, 7-(Subst. piperazinyl) 440.87 (ND-2) Fluoro, chloro-phenylacetyl-piperazine Improved Gram-positive coverage
Garenoxacin Mesylate 1-Cyclopropyl, 8-Difluoromethoxy 444.39 Difluoromethoxy, isoindolinyl Anti-pneumococcal, MRSA activity
Impurity A 1-Cyclopropyl, 6-Fluoro, 7-Chloro 327.72 Fluoro, chloro Synthesis by-product
6-Acetyl-4-oxo-... 6-Acetyl 231.21 Acetyl, carboxylic acid Intermediate for heterocyclic synthesis

Key Differences and Implications

  • Position 1 Substituents: The ethyl group in the target compound contrasts with cyclopropyl (ciprofloxacin, garenoxacin) or methyl groups in other derivatives. Ethyl may confer moderate steric bulk compared to cyclopropyl, affecting bacterial target binding .
  • Position 6 Modifications : The cycloheptyl group replaces fluorine (ciprofloxacin) or acetyl (6-acetyl derivative). This bulky, lipophilic substituent could enhance membrane permeability but may reduce solubility, necessitating formulation adjustments .

Q & A

Q. What are the key considerations in designing a synthesis protocol for 6-Cycloheptyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

  • Methodological Answer : Synthesis of this compound requires multi-step optimization. Key steps include:
  • Cyclization : Use of ethyl orthoformate in acetic anhydride to form intermediates (as seen in quinolone derivatives) .
  • Substituent Introduction : Cycloheptyl and ethyl groups may be introduced via nucleophilic substitution or alkylation. Note that larger cycloheptyl groups may require extended reaction times compared to cyclohexyl analogs .
  • Purification : Employ column chromatography (silica gel) with solvents like ethyl acetate/hexane mixtures, followed by recrystallization for high purity (>97%) .
  • Yield Optimization : Catalysts such as triethylamine or magnesium methylate can enhance reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Assess purity (>97% by CAS specifications) with a C18 column and UV detection at 254 nm .
  • NMR Spectroscopy : Confirm substituent positions (e.g., cycloheptyl protons at δ 1.4–2.1 ppm in 1^1H NMR) and carbonyl groups (δ 170–175 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : Compare observed molecular weight (theoretical ~315 g/mol) with experimental data .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry, as demonstrated for related quinolones .

Q. What solvent systems are recommended for assessing the compound’s stability?

  • Methodological Answer :
  • Polar Aprotic Solvents : DMSO or DMF for solubility studies, but avoid prolonged storage due to potential degradation .
  • Aqueous Buffers : Test stability at pH 7.4 (physiological conditions) and monitor via UV-Vis spectroscopy for oxo-group integrity .
  • Storage : Amber glass bottles under inert gas (argon) to prevent oxidation, as recommended for similar dihydroquinolines .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 6-Cycloheptyl-1-ethyl derivatives while minimizing byproducts?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during cyclopropane ring formation, followed by acidic deprotection .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions (e.g., decarboxylation) .
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., de-ethylated products) and adjust stoichiometry of ethylating agents .

Q. What mechanistic insights explain the compound’s antibacterial activity observed in preliminary assays?

  • Methodological Answer :
  • Target Binding : Compare with fluoroquinolones that inhibit DNA gyrase. Molecular docking can predict interactions with bacterial topoisomerases .
  • Structure-Activity Relationship (SAR) : Modify the cycloheptyl group to assess steric effects on membrane permeability (e.g., cyclohexyl vs. cycloheptyl analogs) .
  • In Vitro Assays : Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains using MIC protocols .

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :
  • Parameter Refinement : Adjust DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or tautomeric forms .
  • Experimental Validation : Repeat reactions under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate intermediates .
  • Cross-Validation : Compare with analogous compounds (e.g., 6-ethoxy-4-oxoquinoline-3-carboxylic acid) to identify substituent-specific trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.